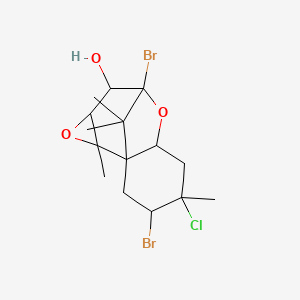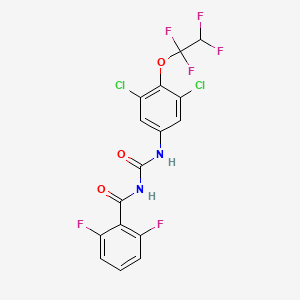
Hexaflumuron
Übersicht
Beschreibung
Hexaflumuron is a benzoylphenylurea insecticide known for its role as a chitin synthesis inhibitor. It is primarily used to control pests such as termites and other insects by disrupting their growth and development. This compound is a white, odorless powder at room temperature and is denser than water .
Wissenschaftliche Forschungsanwendungen
Hexaflumuron hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Chemie: Als Modellverbindung zur Untersuchung der Chitin-Synthese-Inhibition und deren Auswirkungen auf das Insektenwachstum verwendet.
Biologie: Untersucht auf seine Auswirkungen auf die Insektenphysiologie und -entwicklung.
5. Wirkmechanismus
This compound wirkt als Insektenwachstumsregulator, indem es die Chitin-Synthese hemmt. Chitin ist ein wichtiger Bestandteil des Insektenexoskeletts. Durch die Störung seiner Synthese verhindert this compound, dass Insekten ein neues Exoskelett bilden, was zu ihrem Tod führt. Die molekularen Zielstrukturen umfassen Enzyme, die am Chitin-Syntheseweg beteiligt sind, und die Verbindung aktiviert den JNK-abhängigen Apoptose-Weg .
Wirkmechanismus
Target of Action
Hexaflumuron is an insect growth regulator (IGR) that primarily targets insects, specifically termites . It interferes with the synthesis of chitin, a crucial component of the insect’s exoskeleton . In the context of neurotoxicity, this compound targets the cerebral cortex and striatum .
Mode of Action
This compound works by inhibiting the insect’s growth . It disrupts the synthesis of chitin, which termites need to form a new exoskeleton . This disruption prevents the normal molting and metamorphosis of pests, thereby inhibiting their growth and development .
Biochemical Pathways
This compound provokes neurobehavioral toxicity through oxidative stress that impairs the mitochondrial function and activates the JNK-dependent apoptosis pathway . It causes a significant increase in MDA levels and a decrease in GSH and CAT activity in some brain areas . Upregulation of mRNA levels of JNK and Bax with downregulation of Bcl-2 is also observed .
Pharmacokinetics
It is known that this compound can be absorbed through the skin, respiratory, and digestive systems of humans . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The action of this compound results in several hazardous effects on humans and animals . It has been demonstrated to alter a variety of neurological functions and predisposes to various neurodegenerative diseases . Severe histopathological alterations, mainly neuronal necrosis and gliosis, are observed in different examined areas .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the overuse of pesticides in agriculture leads to the deposition of such harmful chemicals in soil, water basins, and agricultural runoff . These environmental factors can affect the action, efficacy, and stability of this compound .
Biochemische Analyse
Biochemical Properties
Hexaflumuron is a systemic insect growth regulator (IGR) from the benzoylurea’s family of pesticides . It works by blocking the chitin synthesis in the insect’s body . Chitin is a crucial component of the exoskeleton of insects, and by inhibiting its synthesis, this compound effectively halts the growth of the insect .
Cellular Effects
This compound has been shown to produce significant changes in cellular processes. In a study conducted on rats, both this compound and another pesticide produced a significant increase in MDA levels and a decrease in GSH and CAT activity in some brain areas . These changes indicate that this compound can influence cellular metabolism and potentially disrupt normal cell function .
Molecular Mechanism
The molecular mechanism of this compound involves its interference with chitin synthesis . This interference occurs at the molecular level, affecting the enzymes involved in chitin production and thus disrupting the formation of the insect’s exoskeleton . This mechanism of action is what makes this compound an effective insect growth regulator .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have temporal effects. For example, in anaerobic soil, this compound has a half-life ranging from 40-64 days . This suggests that the effects of this compound can change over time, with the compound becoming less effective as it degrades .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been shown to vary with different dosages . For example, in a study conducted on rats, this compound was administered orally every day for 28 days at a dose equal to 1/10 LD50 from the active ingredient . The results showed marked changes in walking, body tension, alertness, and head movement with a significant reduction in rats’ body weight in both this compound receiving groups .
Metabolic Pathways
This suggests that it may interact with the enzymes involved in this metabolic pathway .
Transport and Distribution
Given its role as a chitin synthesis inhibitor, it is likely that it is transported to areas where chitin synthesis occurs .
Subcellular Localization
Given its role as a chitin synthesis inhibitor, it is likely that it is localized to areas within the cell where chitin synthesis occurs .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Hexaflumuron kann aus 3,5-Dichlor-4-(1,1,2,2-Tetrafluorethoxy)anilin und Natriumcyanat als Ausgangsmaterialien synthetisiert werden. Der Prozess umfasst die folgenden Schritte:
Phasentransferkatalyse: Die Reaktion wird in einer wässrigen Essigsäure-Lösung mit einem Phasentransferkatalysator bei Temperaturen zwischen 0 und 80 °C für 1 bis 12 Stunden durchgeführt. Das entstehende Produkt ist 3,5-Dichlor-4-(1,1,2,2-Tetrafluorethoxy)phenylharnstoff.
Kondensationsreaktion: Dieser Zwischenstoff wird dann mit 2,6-Difluorbenzoylchlorid in Gegenwart von wasserfreiem Zinkchlorid und wasserfreiem Trichlorid als Katalysatoren umgesetzt. Die Reaktion wird bei 65 bis 150 °C für 1 bis 24 Stunden unter Vakuum durchgeführt, um Chlorwasserstoffgas zu entfernen.
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, ist aber für die Großproduktion optimiert. Das Verfahren gewährleistet eine hohe Ausbeute, Produktreinheit und Sicherheit, wodurch es für kommerzielle Anwendungen geeignet ist .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Hexaflumuron unterliegt hauptsächlich der Hydrolyse und Photodegradation. Es ist unter sauren und neutralen Bedingungen relativ stabil, kann aber unter alkalischen Bedingungen hydrolysieren.
Häufige Reagenzien und Bedingungen:
Hydrolyse: Beinhaltet die Verwendung von Wasser und alkalischen Bedingungen.
Photodegradation: Exposition gegenüber Sonnenlicht oder ultraviolettem Licht.
Hauptprodukte, die gebildet werden: Die Hydrolyse von this compound führt zur Bildung von 3,5-Dichlor-4-(1,1,2,2-Tetrafluorethoxy)anilin und anderen Abbauprodukten .
Vergleich Mit ähnlichen Verbindungen
Hexaflumuron gehört zur Familie der Benzoylphenylharnstoff-Insektizide, zu denen auch Verbindungen wie Teflubenzuron, Diflubenzuron und Lufenuron gehören. Diese Verbindungen haben einen ähnlichen Wirkmechanismus, unterscheiden sich aber in ihren spezifischen Anwendungen und ihrer Wirksamkeit:
Teflubenzuron: Wird hauptsächlich in der Landwirtschaft zur Schädlingsbekämpfung eingesetzt.
Diflubenzuron: Häufig im Forst- und Landwirtschaftsbereich eingesetzt.
Lufenuron: Wird in der Veterinärmedizin zur Bekämpfung von Flöhen bei Haustieren eingesetzt.
This compound zeichnet sich durch seine hohe Wirksamkeit bei der Bekämpfung von Termiten und seine Anwendung in der Aquakultur zur Bekämpfung von Seelausbefall aus .
Eigenschaften
IUPAC Name |
N-[[3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl]carbamoyl]-2,6-difluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl2F6N2O3/c17-7-4-6(5-8(18)12(7)29-16(23,24)14(21)22)25-15(28)26-13(27)11-9(19)2-1-3-10(11)20/h1-5,14H,(H2,25,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNPBRKPHBKNKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC(=C(C(=C2)Cl)OC(C(F)F)(F)F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl2F6N2O3 | |
| Record name | HEXAFLUMURON | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1266 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3032620 | |
| Record name | Hexaflumuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3032620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or white solid; [ICSC], WHITE CRYSTALS OR POWDER. | |
| Record name | Hexaflumuron | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5518 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | HEXAFLUMURON | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1266 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Methanol 11.3, xylene 5.2 (both g/l @ 20 °C), In water, 0.027 mg/l @ 18 °C, Solubility in water, mg/l at 18 °C: 0.027 (practically insoluble) | |
| Record name | HEXAFLUMURON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7049 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | HEXAFLUMURON | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1266 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
Relative density (water=1): 1.7, Density (at 20 °C): 1.68 g/cm³ | |
| Record name | HEXAFLUMURON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7049 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | HEXAFLUMURON | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1266 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.00000044 [mmHg], 4.43X10-7 mm Hg @ 25 °C, Vapor pressure at 25 °C: negligible | |
| Record name | Hexaflumuron | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5518 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | HEXAFLUMURON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7049 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | HEXAFLUMURON | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1266 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
White solid | |
CAS No. |
86479-06-3 | |
| Record name | Hexaflumuron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86479-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexaflumuron [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086479063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexaflumuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3032620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | hexaflumuron (ISO); 1-(3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl)-3-(2,6-difluorobenzoyl)urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.333 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzamide, N-[[[3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl]amino]carbonyl]-2,6-difluoro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.090 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEXAFLUMURON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GW50R449T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | HEXAFLUMURON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7049 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | HEXAFLUMURON | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1266 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
202-205 °C | |
| Record name | HEXAFLUMURON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7049 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | HEXAFLUMURON | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1266 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of hexaflumuron in insects?
A1: this compound primarily targets chitin synthesis in insects, disrupting the formation of the insect cuticle during molting. [, , , , , , , , ]
Q2: What are the downstream effects of this compound on insect development?
A2: By inhibiting chitin synthesis, this compound causes various developmental abnormalities in insects, including:
- Abnormal Molting: Insects may experience difficulty shedding their old cuticle, leading to death or deformities. [, , ]
- Cuticle Malformation: The newly formed cuticle may be thin, weak, or structurally compromised, making insects vulnerable to dehydration and infection. [, , ]
- Reduced Feeding and Movement: Affected insects may exhibit decreased mobility and feeding, ultimately leading to death. [, ]
- Reproductive Disruption: this compound can impair egg development, reduce egg hatch, and affect the reproductive system of adult insects. [, , , , , , ]
Q3: How does this compound affect the ultrastructure of insect embryos?
A3: Research on the sugar beet weevil, Aubeonymus mariaefranciscae, demonstrates that this compound disrupts the integument ultrastructure of embryos. The procuticle is particularly affected, appearing amorphous and lacking the typical lamellated organization due to irregular chitin-protein deposition. This ultimately leads to mechanical weakness and embryonic death. []
Q4: Does this compound directly affect enzyme activity in insects?
A4: Research suggests that this compound can influence enzyme activity in insects. Studies on the common cutworm, Spodoptera litura, indicate that this compound can activate phenoloxidase activity in a dose-dependent manner. [] Additionally, studies on the elm leaf beetle, Xanthogaleruca luteola, found that this compound affects the activities of detoxification enzymes (glutathione S-transferase, general esterases) and the immunological enzyme phenoloxidase. []
Q5: How does the presence of competing food sources affect this compound consumption by termites?
A5: Studies show that competing food sources can significantly reduce termite consumption of this compound-treated baits. For instance, termites presented with both this compound-treated and untreated diets showed a clear preference for the untreated option, leading to a substantial decrease in this compound intake. [, ]
Q6: Does the addition of phagostimulatory sugars to baits influence the effectiveness of this compound against termites?
A6: Yes, research suggests that incorporating phagostimulatory sugars like xylose into this compound baits can enhance their effectiveness. These sugars stimulate termite feeding, leading to increased this compound uptake and transfer within the colony, ultimately resulting in higher mortality rates. []
Q7: How does temperature affect the efficacy of this compound against termites?
A7: Temperature significantly influences this compound's efficacy against termites. Studies using Reticulitermes flavipes and Coptotermes formosanus revealed that this compound's toxicity is limited at lower temperatures (10-20°C) but increases significantly at 25-30°C. This difference is likely linked to temperature-dependent molting rates in termites. []
Q8: How is this compound absorbed and distributed in insects?
A8: this compound is primarily absorbed through ingestion and contact. Following uptake, it is distributed throughout the insect's body, with varying accumulation levels observed in different tissues. [, , , ]
Q9: How is this compound metabolized and excreted by insects?
A9: Studies indicate that insects have a limited ability to metabolize this compound. It is primarily excreted unchanged in feces and regurgitated material. [, ]
Q10: What is the rate of this compound clearance in termites?
A10: Research shows that this compound clearance in termites is relatively slow. Studies on Reticulitermes flavipes reported a mean clearance half-life of approximately 9 days, indicating a prolonged presence of the insecticide within the insect's body. []
Q11: How efficiently is this compound transferred between termites?
A11: this compound exhibits efficient transfer between termites through trophallaxis (food sharing), enabling its spread throughout the colony, even among individuals not directly exposed to the insecticide. This transfer mechanism contributes to the effectiveness of this compound in controlling termite populations. [, , ]
Q12: What is the environmental fate of this compound?
A13: this compound is relatively persistent in the environment, with half-lives in soil ranging from 3 to 8 days depending on environmental conditions. [, , , , , ]
Q13: How does this compound degrade in the environment?
A14: this compound degradation is primarily driven by biodegradation, with anaerobic processes playing a significant role. Soil conditions, such as pH and organic matter content, influence its degradation rate. []
Q14: Does this compound pose any risks to non-target organisms?
A15: While this compound is considered relatively safe for mammals and birds, it can negatively impact non-target invertebrates, particularly those inhabiting aquatic environments. [, ]
Q15: What analytical methods are commonly used to quantify this compound in various matrices?
A16: High-performance liquid chromatography (HPLC) is the most frequently employed technique for quantifying this compound residues in environmental and biological samples. [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


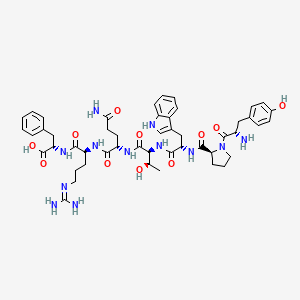

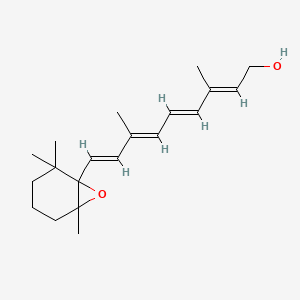
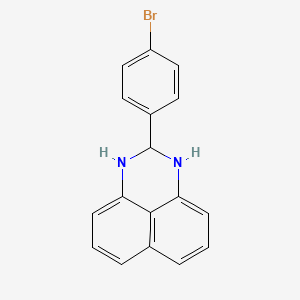
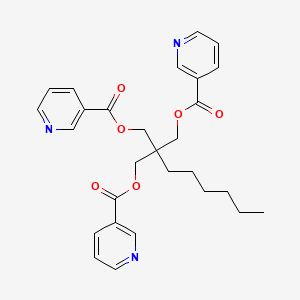
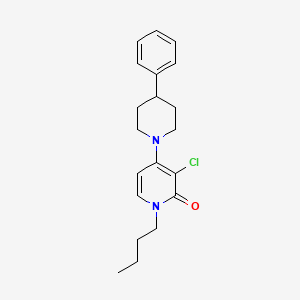
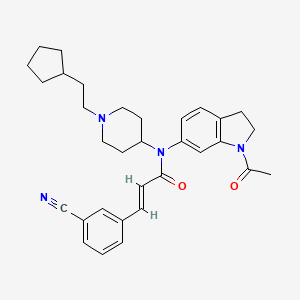
![1-[4-(3-Piperidinopropoxy)benzyl]piperidine](/img/structure/B1673071.png)

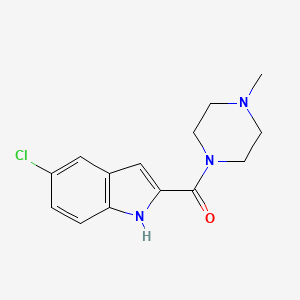
![(6S,10bR)-6-(4-ethynylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline](/img/structure/B1673074.png)
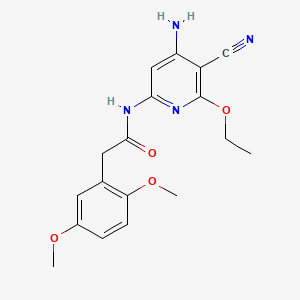
![[5-(3a,4,5,6a-Tetrahydrofuro[2,3-b]furan-5-yl)-10-acetyloxy-4,5-dimethylspiro[9-oxatricyclo[6.2.2.01,6]dodecane-12,2'-oxirane]-2-yl] acetate](/img/structure/B1673078.png)
